An In-depth Technical Guide to the Chemical Properties of 4,7-Dichloroquinoline-¹⁵N
An In-depth Technical Guide to the Chemical Properties of 4,7-Dichloroquinoline-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4,7-Dichloroquinoline-¹⁵N, a critical isotopically labeled intermediate in pharmaceutical research and development. This document details its synthesis, reactivity, and spectral characteristics, supported by experimental protocols and data presented for clarity and comparative analysis.
Core Chemical Properties
4,7-Dichloroquinoline-¹⁵N is the isotopically labeled form of 4,7-dichloroquinoline, where the nitrogen atom in the quinoline ring is the ¹⁵N isotope.[1][2] This labeling makes it an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing researchers to trace the molecule and its metabolites.[1] The fundamental chemical and physical properties are largely governed by the unlabeled 4,7-dichloroquinoline structure.
| Property | Value | Reference |
| Molecular Formula | C₉H₅Cl₂¹⁵N | [1][2] |
| Molecular Weight | 199.04 g/mol | [1][2] |
| CAS Number | 366495-92-3 | [1] |
| Appearance | White powder | [3] |
| Melting Point | 87 °C | [3] |
| Boiling Point | 317 °C | [3] |
| Unlabeled CAS | 86-98-6 | [1] |
Synthesis and Reactivity
The synthesis of 4,7-dichloroquinoline-¹⁵N follows the established routes for its unlabeled counterpart, with the introduction of a ¹⁵N-labeled precursor at an appropriate stage. The most common synthetic pathway involves the cyclization of a substituted aniline.[3]
A general synthetic approach involves the condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, decarboxylation, and subsequent chlorination.[4][5] To introduce the ¹⁵N label, a ¹⁵N-labeled 3-chloroaniline would be utilized in the initial step.
Key Reactive Site: The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution.[6] This reactivity is the cornerstone of its utility in the synthesis of a wide array of derivatives, most notably the 4-aminoquinoline class of antimalarial drugs such as chloroquine and hydroxychloroquine.[3][6] The reaction typically involves the displacement of the 4-chloro group with a suitable amine.
Experimental Protocols
General Synthesis of 4,7-Dichloroquinoline (Unlabeled)
This protocol, adapted from established methods, outlines the synthesis of the unlabeled compound. The synthesis of the ¹⁵N-labeled analog would require the use of ¹⁵N-labeled m-chloroaniline in the first step.
Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate [4][5]
-
A mixture of m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour.[4][5]
-
The evolved ethanol is allowed to escape. The resulting product is used directly in the next step.[4][5]
Step 2: Cyclization to 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid [4][5]
-
The product from Step 1 is added to vigorously boiling Dowtherm A and heated for 1 hour.[4][5]
-
The mixture is cooled, and the crystallized product is filtered and washed.[4][5]
-
The filter cake is saponified by refluxing with 10% aqueous sodium hydroxide until all the solid dissolves (approximately 1 hour).[4][5]
-
The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.[4][5]
Step 3: Decarboxylation and Chlorination to 4,7-Dichloroquinoline [4][5]
-
The dried carboxylic acid is suspended in Dowtherm A and boiled for 1 hour under a stream of nitrogen.[4][5]
-
The solution is cooled, and phosphorus oxychloride is added.[4][5]
-
The mixture is heated to 135–140 °C and stirred for 1 hour.[4][5]
-
After cooling, the reaction mixture is poured into a separatory funnel and washed with 10% hydrochloric acid.[4][5]
-
The combined acid extracts are cooled and neutralized with 10% sodium hydroxide to precipitate the 4,7-dichloroquinoline.[4][5]
Nucleophilic Substitution for Derivative Synthesis
This protocol describes the general procedure for the synthesis of 4-aminoquinoline derivatives from 4,7-dichloroquinoline.
-
To a solution of 4,7-dichloroquinoline (1.0 mmol) in a suitable solvent (e.g., ethanol), the desired amine (1.1 mmol) and an acid catalyst (e.g., p-dodecylbenzenesulfonic acid) are added.[7]
-
The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography.[7]
-
Upon completion, the product is isolated by filtration and purified by recrystallization.[7]
Spectral Data
For the unlabeled compound, ¹H and ¹³C NMR data are available.[8][9]
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring system.
-
¹³C NMR: The spectrum would display distinct peaks for each of the nine carbon atoms in the molecule. For instance, in a derivative, the aromatic carbons of the quinoline ring show peaks in the range of δ 105-152 ppm.[7]
Mass spectrometry of the ¹⁵N-labeled compound would show a molecular ion peak at m/z 199.04, which is one mass unit higher than the unlabeled compound (molar mass 198.05 g/mol ).[1][3][10][11] This mass shift is the basis for its use in tracer studies.[12]
Visualizations
Logical Workflow for Synthesis and Application
Caption: Synthesis of 4,7-Dichloroquinoline-¹⁵N and its application in drug development.
Signaling Pathway Context (Hypothetical)
As 4,7-dichloroquinoline and its derivatives are primarily known for their antimalarial activity, a simplified diagram can illustrate their general mechanism of action, which involves interfering with heme detoxification in the malaria parasite.
Caption: General mechanism of action for 4-aminoquinoline antimalarials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbinno.com [nbinno.com]
- 7. future-science.com [future-science.com]
- 8. 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum [chemicalbook.com]
- 9. 4,7-Dichloroquinoline | C9H5Cl2N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4,7-Dichloroquinoline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
